Home > Products > Building Blocks P10687 > Ethyl 8-[3-(morpholin-4-ylmethyl)phenyl]-8-oxooctanoate
Ethyl 8-[3-(morpholin-4-ylmethyl)phenyl]-8-oxooctanoate - 898792-52-4

Ethyl 8-[3-(morpholin-4-ylmethyl)phenyl]-8-oxooctanoate

Catalog Number: EVT-3158027
CAS Number: 898792-52-4
Molecular Formula: C21H31NO4
Molecular Weight: 361.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-Allyl-2-methoxy-6-(morpholin-4-ylmethyl) phenyl benzoate (7)

Compound Description: 4-Allyl-2-methoxy-6-(morpholin-4-ylmethyl) phenyl benzoate (7) is a Mannich base-type eugenol derivative synthesized and evaluated for its anticandidal activity. It exhibited significant antifungal activity, with notably low IC50 values against C. glabrata (1.23 μM), C. albicans, and C. krusei (both 0.63 μM) . Importantly, this compound also showed reduced cytotoxic activity in eukaryotic cells compared to eugenol, indicating improved selectivity .

4-{5-Allyl-2-[(4-chlorobenzoyl)oxy]-3-methoxybenzyl}morpholin-4-ium chloride (8)

Compound Description: 4-{5-Allyl-2-[(4-chlorobenzoyl)oxy]-3-methoxybenzyl}morpholin-4-ium chloride (8) is another Mannich base-type eugenol derivative synthesized and evaluated for its anticandidal activity. It demonstrated potent antifungal activity, with low IC50 values comparable to those of the reference drug fluconazole . It also exhibited reduced cytotoxic activity in eukaryotic cells compared to eugenol, indicating improved selectivity .

Overview

Ethyl 8-[3-(morpholin-4-ylmethyl)phenyl]-8-oxooctanoate is a synthetic compound notable for its potential applications in medicinal chemistry and organic synthesis. This compound features a morpholine ring, which is known for its biological activity, particularly in enzyme inhibition. The IUPAC name reflects its structural complexity, emphasizing the presence of both an ethyl ester and a ketone functional group.

Source and Classification

The compound is cataloged under the Chemical Abstracts Service number 898792-52-4 and has a molecular formula of C21H31NO4, with a molecular weight of 361.49 g/mol. It is classified as an organic compound and falls within the category of esters due to the presence of the ethyl group attached to the octanoate moiety. Its structure indicates that it may serve as a versatile intermediate in various chemical reactions.

Synthesis Analysis

Methods and Technical Details

The synthesis of Ethyl 8-[3-(morpholin-4-ylmethyl)phenyl]-8-oxooctanoate typically involves a two-step process:

  1. Mannich Reaction: In this initial step, morpholine, formaldehyde, and 3-phenylacetaldehyde react to form an intermediate compound.
  2. Michael Addition: The intermediate then undergoes a Michael addition reaction with ethyl 8-oxooctanoate under mild conditions to yield the final product.

This method allows for the construction of the complex structure while maintaining high yields and purity levels suitable for further applications in research and industry .

Molecular Structure Analysis

Structure and Data

The molecular structure of Ethyl 8-[3-(morpholin-4-ylmethyl)phenyl]-8-oxooctanoate can be represented as follows:

  • InChI: InChI=1S/C21H31NO4/c1-2-26-21(24)12-6-4-3-5-11-20(23)19-10-8-7-9-18(19)17-22-13-15-25-16-14-22/h7-10H,2-6,11-17H2,1H3
  • InChI Key: IMPAMVWJDLXZSK-UHFFFAOYSA-N

The structure includes a phenyl ring substituted with a morpholine group, which contributes to its biological activity .

Chemical Reactions Analysis

Reactions and Technical Details

Ethyl 8-[3-(morpholin-4-ylmethyl)phenyl]-8-oxooctanoate can participate in several chemical reactions:

  1. Oxidation: This compound can be oxidized to form corresponding oxo derivatives using agents such as potassium permanganate or chromium trioxide.
  2. Reduction: Reduction reactions can convert the ketone group into an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
  3. Substitution: The morpholine ring is capable of undergoing nucleophilic substitution reactions with various nucleophiles such as amines or thiols.

These reactions highlight the compound's versatility as a building block in organic synthesis .

Mechanism of Action

Process and Data

The mechanism of action for Ethyl 8-[3-(morpholin-4-ylmethyl)phenyl]-8-oxooctanoate primarily involves its interaction with specific enzymes. It has been shown to inhibit enzymes such as human legumain and cholinesterases by binding to their active sites. This interaction prevents normal enzymatic functions, which could potentially lead to therapeutic effects in conditions like Alzheimer's disease due to its enzyme inhibitory properties .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Ethyl 8-[3-(morpholin-4-ylmethyl)phenyl]-8-oxooctanoate exhibits several notable physical and chemical properties:

  • Molecular Weight: 361.49 g/mol
  • Purity: Typically around 97%

These properties make it suitable for various applications in research settings, particularly in medicinal chemistry where purity is crucial .

Applications

Scientific Uses

Ethyl 8-[3-(morpholinomethyl)phenyl]-8-oxooctanoate has several significant applications:

  1. Organic Synthesis: It serves as a building block for synthesizing other complex organic molecules.
  2. Biological Research: The compound is investigated for its potential inhibitory activity against key enzymes, making it relevant in studies aimed at developing treatments for neurodegenerative diseases.
  3. Industrial Applications: It may also find use in developing corrosion inhibitors and surface-active agents due to its chemical stability and reactivity .
Synthetic Methodologies and Pathway Optimization

Multi-Step Synthesis Protocols for Ethyl 8-[3-(Morpholin-4-ylmethyl)phenyl]-8-oxooctanoate

The synthesis of Ethyl 8-[3-(morpholin-4-ylmethyl)phenyl]-8-oxooctanoate (CAS 898792-52-4) requires sequential transformations to assemble its three key structural elements: the aromatic ring, the morpholine moiety, and the aliphatic ketoester chain. A representative industrial pathway involves four distinct stages with rigorous intermediate purification:

  • Friedel-Crafts Acylation: 1,3-Disubstituted benzene derivatives undergo Friedel-Crafts acylation with ω-carbethoxyalkanoyl chlorides (e.g., 8-chloro-8-oxooctanoic acid ethyl ester) using Lewis acid catalysts (AlCl₃, FeCl₃) to yield intermediates like 8-(3-methylphenyl)-8-oxooctanoate. This step typically occurs at low temperatures (-10°C to 0°C) in anhydrous dichloromethane (DCM) to minimize side reactions [6].

  • Bromination: The methyl substituent on the aromatic ring is selectively brominated using N-Bromosuccinimide (NBS) under radical initiation conditions (e.g., AIBN or light) to produce the benzylic bromide derivative Ethyl 8-[3-(bromomethyl)phenyl]-8-oxooctanoate. Careful control of stoichiometry (1.0-1.2 eq NBS) and temperature (reflux in CCl₄ or 80-85°C in chlorobenzene) is crucial to prevent dibromination or ring bromination [6].

  • Morpholine Incorporation: The benzylic bromide undergoes nucleophilic substitution with morpholine. This reaction is typically performed in polar aprotic solvents (acetonitrile, DMF) with excess morpholine (2.0-3.0 eq) acting as both reactant and base, at 50-70°C for 4-12 hours. Alternatively, milder bases like potassium carbonate or triethylamine can be employed with stoichiometric morpholine [1] [2].

  • Purification: Final purification is achieved via silica gel chromatography using ethyl acetate/hexane gradients or medium-pressure liquid chromatography (MPLC). Alternatively, crystallization from ethanol/water mixtures yields the pure target compound [1] [2].

Table 1: Key Identifiers for Ethyl 8-[3-(Morpholin-4-ylmethyl)phenyl]-8-oxooctanoate and Close Analogue

Compound NameCAS NumberMolecular FormulaSMILESMolecular Weight
Ethyl 8-[3-(morpholin-4-ylmethyl)phenyl]-8-oxooctanoate898792-52-4C₂₁H₃₁NO₄O=C(OCC)CCC(CCCCC1=CC=CC(CN2CCOCC2)=C1)=O361.48 g/mol
Ethyl 8-[4-(morpholin-4-ylmethyl)phenyl]-8-oxooctanoate898770-89-3C₂₁H₃₁NO₄O=C(OCC)CCCCCCC(C1=CC=C(CN2CCOCC2)C=C1)=O361.48 g/mol

Role of Cyclization and Intermediate Formation in Yield Maximization

Cyclization reactions and the strategic design of protected intermediates are paramount for maximizing the overall yield of this multi-step synthesis. Two critical cyclization/potential cyclization points significantly impact efficiency:

  • Morpholine Ring Formation via Reductive Amination (Alternative Pathway): While nucleophilic substitution of a benzylic bromide is common, a higher-yielding but longer route involves synthesizing 4-(4-aminophenyl)-3-morpholinone (CAS not provided in sources, but structurally evident from patents) as a key precursor. This is achieved via:
  • Nitration of phenylmorpholinone derivatives followed by reduction (e.g., catalytic hydrogenation with Pd/C or chemical reduction with Fe/AcOH) to yield the aminophenyl morpholinone .
  • Reductive amination of a keto-acid intermediate (e.g., 8-oxooctanoic acid) with the aromatic amine group, followed by esterification. Critically, the pre-formed morpholine ring prevents side reactions during the acylation step. This method offers yields exceeding 75% for the cyclized morpholine-aniline intermediate step [6].
  • Oxazole Formation (Illustrative Example of Cyclization Impact): Although not a direct step in the standard synthesis of the target ketoester, the critical role of heterocyclization in related bioactive molecules underscores its importance. During solid-phase synthesis of complex macrocycles like Urukthapelstatin A, delaying oxazole ring formation until after linear peptide assembly and macrocyclization proved essential. Attempts to cyclize a linear precursor containing pre-formed oxazoles consistently failed (0% yield) due to conformational rigidity. Conversely, forming the oxazoles after macrocyclization using reagents like DAST (diethylaminosulfur trifluoride) for oxazoline formation and BrCCl₃/DBU for oxidation yielded the desired heterocyclic system successfully (47% yield for oxazolines) [3] [8]. This principle translates to protecting sensitive functionalities like amines or alcohols during the ketoester chain assembly for the target molecule to prevent unwanted cyclization or degradation.

Table 2: Impact of Synthesis Strategy on Yield for Key Steps in Morpholine-Containing Compounds

Synthetic Step / StrategyKey Intermediate/ProductCritical FactorReported Yield RangeImpact on Overall Yield
Benzylic BrominationEthyl 8-[3-(bromomethyl)phenyl]-8-oxooctanoateNBS Stoichiometry & Temperature Control65-80%High yield critical due to reactivity of product
Nucleophilic Substitution (Morpholine)Target KetoesterMorpholine Excess (2-3 eq); Solvent Polarity70-85%Generally reliable step
Reductive Amination Route (Morpholine Precursor)4-(4-Aminophenyl)-3-morpholinoneCatalytic Hydrogenation Conditions (Pd/C, H₂)75-90%+Higher yield than bromination path but longer
Oxazole Formation After MacrocyclizationUrukthapelstatin A Oxazole PrecursorSequential DAST cyclization/BrCCl₃ oxidation47% (oxazolines)Enables synthesis where pre-cyclization fails (0%)

Catalytic Systems and Reaction Parameter Optimization in Industrial-Scale Production

Transitioning from laboratory synthesis to industrially viable production of Ethyl 8-[3-(morpholin-4-ylmethyl)phenyl]-8-oxooctanoate demands careful optimization of catalysts and reaction parameters to enhance efficiency, reduce costs, and minimize waste:

  • Catalyst Selection for Reduction Steps: Catalytic hydrogenation is preferred for nitro group reduction (in the aniline precursor route) or potential carbonyl reductions. Palladium on carbon (Pd/C, 5-10% Pd) is the workhorse catalyst, used under moderate H₂ pressure (2-5 atm) in ethanol or ethyl acetate at 25-50°C. Its efficiency, ease of filtration, and recyclability (typically 3-5 cycles with <15% activity loss) make it superior to stoichiometric reductants like Fe/AcOH or SnCl₂ for large-scale operations. Alternative catalysts like Raney Nickel are less common due to pyrophoricity concerns [7].

  • Coupling Reactions and Esterification Catalysis: Amide bond formation, if required in alternative routes (e.g., coupling the ketoacid to the aniline before esterification), utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with Hydroxybenzotriazole (HOBt) or propylphosphonic anhydride (T3P®). These catalysts minimize racemization if chiral centers were present and offer cleaner reaction profiles than older agents like DCC. Direct esterification of the ketoacid intermediate uses sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) as catalysts in ethanol under reflux conditions (Dean-Stark apparatus optional for water removal). Enzyme-mediated esterification (e.g., immobilized lipases like Candida antarctica Lipase B) has been explored for sensitive substrates but is less common for this specific molecule due to cost and reaction rate considerations [6].

  • Parameter Optimization:

  • Temperature Control: Precise temperature control is vital. For instance, Friedel-Crafts acylation requires low temperatures (-10°C to 0°C) to suppress polyacylation and resinification . Conversely, morpholine substitution benefits from moderate heating (50-70°C) to accelerate the SN₂ reaction without significant elimination.
  • Solvent Selection: Solvents significantly impact reaction rate, selectivity, and purification. Aprotic polar solvents (DMF, MeCN) favor nucleophilic substitution for morpholine incorporation. Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are optimal for Friedel-Crafts acylation. Switching to greener solvents like 2-methyl-THF or cyclopentyl methyl ether (CPME) is increasingly common for sustainability [6].
  • Stoichiometry and Equivalents: Using a slight excess of the expensive ω-carbethoxyalkanoyl chloride (1.1-1.3 eq) in Friedel-Crafts maximizes aromatic substrate conversion. A larger excess of morpholine (2.0-3.0 eq) drives the substitution reaction to completion while acting as a base to neutralize HBr formed [1] .

Comparative Analysis of Solid-Phase vs. Solution-Phase Synthesis Strategies

While the standard synthesis of Ethyl 8-[3-(morpholin-4-ylmethyl)phenyl]-8-oxooctanoate primarily employs solution-phase methods, a comparative analysis with solid-phase synthesis (SPS) is instructive, particularly considering the molecule's potential role as a building block for larger pharmacophores or its structural parallels with complex macrocycles:

  • Solution-Phase Synthesis (Dominant Approach):
  • Advantages: Well-established scalability, readily available equipment in standard chemical plants, flexibility in reaction conditions (broad temperature/pressure/solvent range), and easier reaction monitoring (TLC, HPLC, NMR sampling). This method is highly efficient for the linear synthetic route required for this specific ketoester.
  • Disadvantages: Requires extensive purification (extraction, chromatography, crystallization) after each step, leading to significant compound loss, especially for polar intermediates. Accumulation of impurities through multiple steps can necessitate complex final purifications. Handling hazardous intermediates (e.g., benzylic bromides) in large volumes poses safety challenges. Overall yields for multi-step sequences (e.g., 4-5 steps) often drop below 30-40% [3] [8].
  • Solid-Phase Synthesis (Emerging Potential for Complex Analogues):
  • Principle: The synthesis would start by anchoring a suitable precursor (e.g., 3-(aminomethyl)phenol or a protected derivative of the ketoacid) to a resin (e.g., Wang resin, Chlorotrityl resin) via an acid- or base-labile linker. Subsequent steps (bromination?/morpholine incorporation?/chain elongation?) would be performed on the solid support. The final product is cleaved from the resin, often with simultaneous deprotection.
  • Advantages: Dramatically simplified purification – impurities and excess reagents are removed by simple filtration and washing of the resin after each step ("pseudo-purification"). Enables combinatorial chemistry for rapid generation of analogues by varying building blocks. Ideal for synthesizing libraries where the ketoester is part of a larger peptide or complex scaffold, as demonstrated in the synthesis of oxazole-containing macrocycles like Urukthapelstatin A. Automation potential is high [3] [8].
  • Disadvantages: Significant technical development required for this specific molecule – linker chemistry compatible with reaction conditions (e.g., Friedel-Crafts, strong bases), potential site reactivity issues on the solid support, lower loading capacity (mmol/g scale) limiting bulk production, higher cost of resins and specialized equipment, and difficulty in direct reaction monitoring (requires cleavage of test samples). The linear aliphatic ketoester chain might not benefit significantly from SPS complexity compared to assembling peptides or macrocycles directly on resin.
  • Evidence from Analogous Systems: The synthesis of Urukthapelstatin A (Ustat A) starkly illustrates the trade-offs. A solution-phase approach attempting cyclization of a pre-formed linear heterocyclic precursor failed completely (0% yield) due to rigidity preventing macrocycle formation. Conversely, a solid-phase approach assembling a flexible linear peptide on chlorotrityl resin, followed by cleavage, solution-phase macrocyclization (36% yield), and then on-resin or solution-phase cyclodehydration/oxidation of Ser/Thr residues to oxazoles (47% yield for oxazolines) proved successful. This highlights SPS's superiority for conformationally constrained targets requiring late-stage heterocyclization [3] [8].

Properties

CAS Number

898792-52-4

Product Name

Ethyl 8-[3-(morpholin-4-ylmethyl)phenyl]-8-oxooctanoate

IUPAC Name

ethyl 8-[3-(morpholin-4-ylmethyl)phenyl]-8-oxooctanoate

Molecular Formula

C21H31NO4

Molecular Weight

361.5 g/mol

InChI

InChI=1S/C21H31NO4/c1-2-26-21(24)11-6-4-3-5-10-20(23)19-9-7-8-18(16-19)17-22-12-14-25-15-13-22/h7-9,16H,2-6,10-15,17H2,1H3

InChI Key

CQMBFDCORZGMFK-UHFFFAOYSA-N

SMILES

CCOC(=O)CCCCCCC(=O)C1=CC=CC(=C1)CN2CCOCC2

Canonical SMILES

CCOC(=O)CCCCCCC(=O)C1=CC=CC(=C1)CN2CCOCC2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.